Ethyl 4-bromo-3-chloro-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 and a molecular weight of 281.51 g/mol . This compound is part of the benzoate ester family and is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Ethyl 4-bromo-3-chloro-2-fluorobenzoate is a complex organic compound that may be used in the synthesis of biaryl intermediates . The primary targets of this compound are likely to be various aryl boronic acids, which are used in palladium-mediated coupling reactions .
Mode of Action
Given its use in the synthesis of biaryl intermediates, it likely interacts with its targets (aryl boronic acids) through a process of palladium-mediated coupling . This process typically involves the formation of a new carbon-carbon bond between the aryl groups of the two reactants.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with new functional groups replacing bromine or chlorine.
Reduction: Ethyl 4-bromo-3-chloro-2-fluorobenzyl alcohol.
Hydrolysis: 4-bromo-3-chloro-2-fluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-bromo-3-chloro-2-fluorobenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-bromo-3-chloro-2-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-fluorobenzoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Ethyl 2-bromo-4-chlorobenzoate: Similar structure but with different positioning of the halogen atoms, affecting its chemical properties and uses.
Methyl 2-bromo-4-chloro-3-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its reactivity and applications.
Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms on the benzene ring of this compound imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
ethyl 4-bromo-3-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKBKWFOVQYJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.